TAK-220 is a small-molecule compound characterized as a CCR5 antagonist with the chemical formula and a CAS number of 333994-00-6. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of diseases associated with the CCR5 receptor, such as HIV infections and certain inflammatory conditions .
The primary biological activity of TAK-220 is its role as a CCR5 antagonist. By blocking the CCR5 receptor, TAK-220 inhibits the entry of certain viruses, particularly HIV, into host cells. This mechanism is vital for preventing viral replication and spread. Additionally, TAK-220 has shown potential anti-inflammatory effects by modulating immune responses mediated through the CCR5 pathway .
The synthesis of TAK-220 typically involves several key steps:
TAK-220 has several applications in medicinal chemistry and pharmacology:
Studies investigating the interactions of TAK-220 with other compounds have revealed insights into its pharmacodynamics:
Several compounds share structural or functional similarities with TAK-220. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Maraviroc | Similar piperidine ring | CCR5 antagonist | First approved CCR5 antagonist |
Vicriviroc | Similar core structure | CCR5 antagonist | Potentially higher selectivity |
Leronlimab | Similar functional groups | CCR5 antagonist | Dual action on immune modulation |
Uniqueness of TAK-220:
TAK-220 distinguishes itself through its specific binding affinity and pharmacokinetic profile compared to other CCR5 antagonists. Its unique structural modifications contribute to enhanced oral bioavailability and potential reduced side effects .